molecular formula C8H14N4S B13232489 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine

Cat. No.: B13232489
M. Wt: 198.29 g/mol
InChI Key: VCNLDCOQZZUSPQ-UHFFFAOYSA-N
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Description

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine is a chemical compound that features a piperidine ring bonded to a triazole moiety via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with a piperidine derivative. One common method includes the use of ethyl bromoacetate as a reagent to yield ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate, which can then be further reacted to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

    Complexation: The compound can form coordination complexes with metals.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Nucleophiles: Alkyl halides or acyl chlorides for substitution reactions.

    Metal Salts: Copper or nickel salts for complexation reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted triazole derivatives.

    Complexation: Metal-triazole complexes.

Mechanism of Action

The mechanism of action of 4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, affecting enzyme activity and potentially leading to inhibition. The sulfanyl group can also participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine is unique due to its combination of a piperidine ring and a triazole moiety, which provides a versatile scaffold for various chemical modifications and applications. Its ability to form stable complexes with metals and participate in diverse chemical reactions makes it a valuable compound in both research and industrial settings.

Biological Activity

4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C15H16N6OS2C_{15}H_{16}N_{6}OS_{2}. It features a piperidine ring substituted with a triazole-thiol moiety, which is significant for its biological interactions.

PropertyValue
Molecular Weight360.457 g/mol
Chemical FormulaC15H16N6OS2
IUPAC NameN-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-(methylamino)benzamide
CAS NumberNot Available

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperidine can demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . In particular, the triazole moiety is known to enhance the antibacterial efficacy of the compounds it is integrated with.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been documented. Piperidine derivatives have shown strong inhibitory activity against urease and acetylcholinesterase (AChE). For example, several synthesized compounds demonstrated IC50 values ranging from 0.63 to 2.14 µM against AChE . This suggests that this compound could be explored further for its role in treating conditions related to enzyme dysregulation.

Anticancer Properties

The anticancer potential of triazole-containing compounds has been highlighted in several studies. For instance, structural modifications involving thiazole and triazole rings have resulted in compounds with promising cytotoxic effects against various cancer cell lines . The presence of electronegative groups and specific substitutions on the phenyl ring are critical for enhancing antiproliferative activity.

Study 1: Antibacterial Screening

A study synthesized a series of piperidine derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the piperidine structure could yield potent antibacterial agents .

Study 2: Enzyme Inhibition Assay

In another investigation focusing on enzyme inhibition, a set of piperidine derivatives was tested for AChE inhibition. The findings revealed that compounds with a triazole-thiol group showed enhanced binding affinity to AChE compared to their non-modified counterparts. This highlights the potential of these compounds in developing treatments for neurodegenerative diseases like Alzheimer's .

Properties

IUPAC Name

4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c1-12-6-10-11-8(12)13-7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNLDCOQZZUSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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